![molecular formula C21H15Br2N3O3 B12896860 N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine CAS No. 918946-28-8](/img/structure/B12896860.png)
N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is a complex organic compound that features a unique combination of bromine, indazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indazole moiety, followed by the introduction of the phenyl and bromine groups. The final step involves the formation of the aminoacetic acid group. Common reagents used in these reactions include brominating agents, phenylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-indazole: Shares the indazole core but lacks the bromine and aminoacetic acid groups.
3,5-Dibromo-4-hydroxyphenylacetic acid: Contains the bromine and phenyl groups but lacks the indazole moiety.
2-Phenyl-2H-indazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aminoacetic acid group.
Uniqueness
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is unique due to its combination of bromine, indazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918946-28-8 |
|---|---|
Molekularformel |
C21H15Br2N3O3 |
Molekulargewicht |
517.2 g/mol |
IUPAC-Name |
2-[3,5-dibromo-4-(2-phenylindazol-5-yl)oxyanilino]acetic acid |
InChI |
InChI=1S/C21H15Br2N3O3/c22-17-9-14(24-11-20(27)28)10-18(23)21(17)29-16-6-7-19-13(8-16)12-26(25-19)15-4-2-1-3-5-15/h1-10,12,24H,11H2,(H,27,28) |
InChI-Schlüssel |
BAEJKRAMOWGSIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)NCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

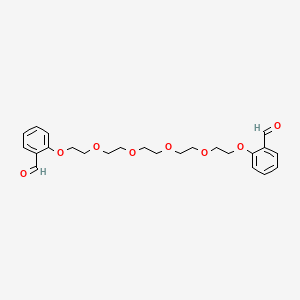
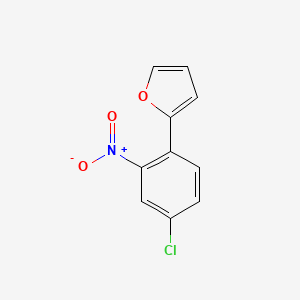

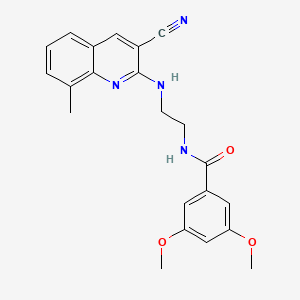
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)

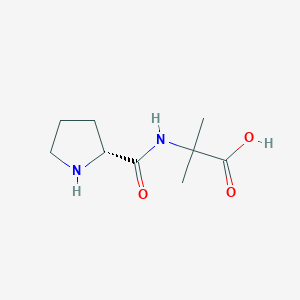
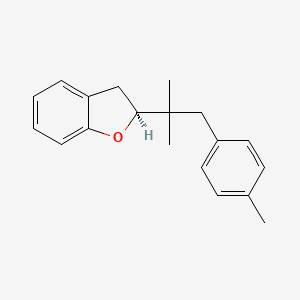
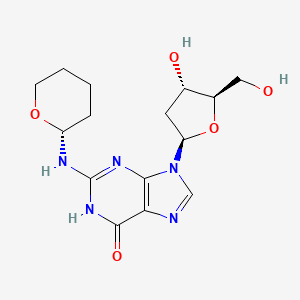
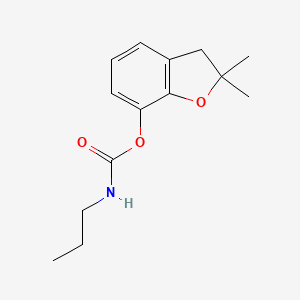
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

